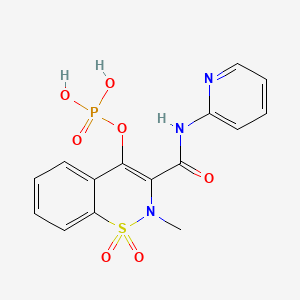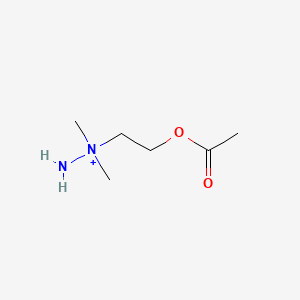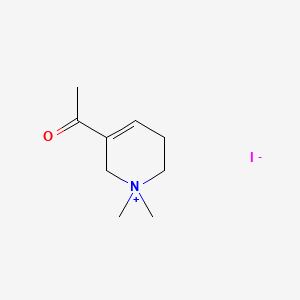
Propanenitrile, 3-(methylphenylamino)-
Vue d'ensemble
Description
Propanenitrile, 3-(methylphenylamino)- is an organic compound with the molecular formula C9H11N. It is a colorless liquid with a pungent odor and is used in a variety of industrial and laboratory applications. It is also known as 3-methylphenylaminopropanenitrile, 3-methylphenylaminopropenenitrile, and 3-methylphenylaminopropanenitrile.
Mécanisme D'action
Target of Action
N-(2-Cyanoethyl)-N-methylaniline, also known as Propanenitrile, 3-(methylphenylamino)-, 3-(Methyl(phenyl)amino)propanenitrile, or N-Methyl-N-(2-cyanoethyl)aniline, is primarily involved in the synthesis of oligonucleotides . It acts as a coupling agent in the phosphoramidite method, which is widely used for the chemical synthesis of oligodeoxyribonucleotides and oligoribonucleotides .
Mode of Action
The compound interacts with its targets, the nucleoside phosphoramidites, promoting internucleotide bond formation reactions . This interaction is crucial for the construction of an internucleotide linkage, a key stage in the chemical synthesis of oligonucleotides .
Biochemical Pathways
The compound is involved in the phosphoramidite method for oligonucleotide synthesis . This method enables higher speed and higher yield in internucleotide bond formation compared with other methods . The compound’s role in this pathway contributes to the efficient production of oligonucleotides.
Result of Action
The result of the compound’s action is the successful synthesis of oligodeoxyribonucleotides and oligoribonucleotides . These synthesized oligonucleotides have various applications in life sciences research, including serving as probes for detecting and imaging bioanalytes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of many compounds. It’s worth noting that exposure to volatile organic compounds (VOCs), a category that includes N-(2-Cyanoethyl)-N-methylaniline, has been associated with changes in serum lipid profiles , suggesting that environmental exposure could potentially influence the compound’s action.
Analyse Biochimique
Biochemical Properties
Propanenitrile, 3-(methylphenylamino)- plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The nature of these interactions often involves the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity.
Cellular Effects
The effects of Propanenitrile, 3-(methylphenylamino)- on cells are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell growth and differentiation . Additionally, it can affect the expression of genes related to apoptosis and cell cycle regulation, thereby impacting cell survival and proliferation.
Molecular Mechanism
At the molecular level, Propanenitrile, 3-(methylphenylamino)- exerts its effects through various mechanisms. One key mechanism is the binding interaction with biomolecules such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, altering the biochemical pathways within the cell . Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Propanenitrile, 3-(methylphenylamino)- can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound remains stable under certain conditions but can degrade over time, leading to changes in its biological activity . Long-term studies have shown that prolonged exposure to the compound can result in alterations in cellular function, including changes in metabolic activity and gene expression.
Dosage Effects in Animal Models
The effects of Propanenitrile, 3-(methylphenylamino)- vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can exhibit toxic or adverse effects. For instance, high doses of the compound have been associated with hepatotoxicity and neurotoxicity in animal studies . These threshold effects highlight the importance of dosage in determining the compound’s safety and efficacy.
Metabolic Pathways
Propanenitrile, 3-(methylphenylamino)- is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its metabolism . The compound can affect metabolic flux and alter the levels of metabolites within the cell. These interactions can have downstream effects on cellular processes and overall metabolic activity.
Transport and Distribution
Within cells and tissues, Propanenitrile, 3-(methylphenylamino)- is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can influence its biological activity and effects on cellular function.
Subcellular Localization
The subcellular localization of Propanenitrile, 3-(methylphenylamino)- is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can affect its interactions with biomolecules and its overall impact on cellular processes.
Propriétés
IUPAC Name |
3-(N-methylanilino)propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c1-12(9-5-8-11)10-6-3-2-4-7-10/h2-4,6-7H,5,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXXLKTZOCSRXEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC#N)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6059102 | |
| Record name | Propanenitrile, 3-(methylphenylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6059102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
94-34-8 | |
| Record name | N-(2-Cyanoethyl)-N-methylaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94-34-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(N-Methylanilino)propiononitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094348 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 94-34-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91616 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Propanenitrile, 3-(methylphenylamino)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propanenitrile, 3-(methylphenylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6059102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(N-methylanilino)propiononitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.114 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Q & A
Q1: What spectroscopic techniques were employed to characterize N-(2-Cyanoethyl)-N-methylaniline and how do these relate to the computational study?
A1: The research utilized both FT-IR (Fourier-Transform Infrared) and FT-Raman spectroscopy to analyze the vibrational modes of N-(2-Cyanoethyl)-N-methylaniline []. These techniques provide a fingerprint of the molecule's structure based on how its bonds vibrate when exposed to infrared or laser light. The experimental data obtained from these spectroscopic methods were then compared to results from quantum chemical calculations. This comparison is crucial for validating the accuracy of the computational models used to describe the molecule's behavior.
Q2: What is the significance of determining the charge transfer properties of N-(2-Cyanoethyl)-N-methylaniline?
A2: Understanding the charge transfer properties of N-(2-Cyanoethyl)-N-methylaniline offers valuable insight into its potential reactivity and interactions []. Molecules capable of undergoing charge transfer, meaning they can readily donate or accept electrons, often exhibit interesting chemical and physical properties. This knowledge can be particularly relevant for applications in materials science, where such properties are harnessed for developing new materials with tailored functionalities.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




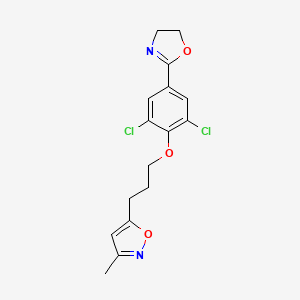

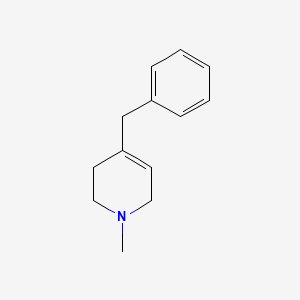


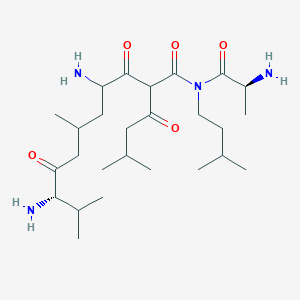
![1-[2,4-dihydroxy-3-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenyl]-3-hydroxy-3-(4-hydroxyphenyl)propan-1-one](/img/structure/B1219496.png)
